2-Diethylamino-3-hydroxy-3-phenylpropyl benzoate
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Overview
Description
2-Diethylamino-3-hydroxy-3-phenylpropyl benzoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a diethylamino group, a hydroxy group, and a phenylpropyl group attached to a benzoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-3-hydroxy-3-phenylpropyl benzoate typically involves the reaction of 3-hydroxy-3-phenylpropyl benzoate with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Diethylamino-3-hydroxy-3-phenylpropyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the benzoate moiety.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the diethylamino group may result in the formation of a new amine derivative .
Scientific Research Applications
2-Diethylamino-3-hydroxy-3-phenylpropyl benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Diethylamino-3-hydroxy-3-phenylpropyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Diethylamino-3-hydroxy-3-phenylpropyl benzoate include:
- 2-Diethylamino-3-hydroxy-3-phenylpropyl acetate
- 2-Diethylamino-3-hydroxy-3-phenylpropyl butyrate
- 2-Diethylamino-3-hydroxy-3-phenylpropyl propionate
Uniqueness
What sets this compound apart from these similar compounds is its specific benzoate moiety, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
78329-95-0 |
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Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[2-(diethylamino)-3-hydroxy-3-phenylpropyl] benzoate |
InChI |
InChI=1S/C20H25NO3/c1-3-21(4-2)18(19(22)16-11-7-5-8-12-16)15-24-20(23)17-13-9-6-10-14-17/h5-14,18-19,22H,3-4,15H2,1-2H3 |
InChI Key |
TUUQNMFXJDKNHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(COC(=O)C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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